heptadec-15-en-8-yl 2-hydroxybenzoate
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Overview
Description
Heptadec-15-en-8-yl 2-hydroxybenzoate is an organic compound with the molecular formula C24H38O3 It belongs to the class of salicylic acid derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadec-15-en-8-yl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with heptadec-15-en-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Heptadec-15-en-8-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group on the salicylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of heptadecyl 2-hydroxybenzoate.
Substitution: Formation of alkylated or acylated derivatives of the salicylic acid moiety.
Scientific Research Applications
Heptadec-15-en-8-yl 2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptadec-15-en-8-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The salicylic acid moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, the long aliphatic chain may enhance the compound’s ability to interact with cell membranes, affecting cellular processes.
Comparison with Similar Compounds
Heptadec-15-en-8-yl 2-hydroxybenzoate can be compared with other salicylic acid derivatives, such as:
Methyl salicylate: Known for its use in topical analgesics.
Acetylsalicylic acid (Aspirin): Widely used as an anti-inflammatory and analgesic agent.
Octyl salicylate: Commonly used in sunscreen formulations.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities.
Properties
Molecular Formula |
C24H38O3 |
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Molecular Weight |
374.6 g/mol |
IUPAC Name |
heptadec-15-en-8-yl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H38O3/c1-3-5-7-9-10-12-14-18-21(17-13-11-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,15-16,19-21,25H,4,6-14,17-18H2,1-2H3 |
InChI Key |
QIPKHCFTUSJWMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC=CC)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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